molecular formula C11H15N3O2 B14850630 2-(2-Nitro-benzyl)-piperazine

2-(2-Nitro-benzyl)-piperazine

Cat. No.: B14850630
M. Wt: 221.26 g/mol
InChI Key: BGBKVSYUJHJUIW-UHFFFAOYSA-N
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Description

2-(2-Nitro-benzyl)-piperazine is a piperazine derivative featuring a benzyl group substituted with a nitro (-NO₂) group at the ortho position. Piperazine scaffolds are widely utilized in medicinal chemistry due to their versatility in drug design, contributing to diverse pharmacological activities such as CNS modulation, enzyme inhibition, and antimicrobial effects . The nitro group, a strong electron-withdrawing substituent, may influence the compound’s electronic properties, solubility, and binding interactions with biological targets.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

2-[(2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C11H15N3O2/c15-14(16)11-4-2-1-3-9(11)7-10-8-12-5-6-13-10/h1-4,10,12-13H,5-8H2

InChI Key

BGBKVSYUJHJUIW-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-Nitro-benzyl)-piperazine typically involves the following steps:

    Nitration of Benzyl Chloride: Benzyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitrobenzyl chloride.

    Nucleophilic Substitution: The 2-nitrobenzyl chloride undergoes nucleophilic substitution with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for ®-2-(2-Nitro-benzyl)-piperazine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-Nitro-benzyl)-piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, where the piperazine ring or the benzyl moiety can be oxidized to form different products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-(2-Amino-benzyl)-piperazine.

    Substitution: Various substituted benzyl-piperazines depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the piperazine ring or benzyl moiety.

Scientific Research Applications

®-2-(2-Nitro-benzyl)-piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ®-2-(2-Nitro-benzyl)-piperazine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The piperazine ring can also participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity.

Comparison with Similar Compounds

Substituent Effects on the Benzyl Group

The nature and position of substituents on the benzyl moiety significantly impact biological activity and physicochemical properties:

Compound Substituent Key Findings Source
4-(Trifluoromethyl)benzyl -CF₃ (electron-withdrawing) Exhibited 15.4-fold higher BChE inhibition than donepezil (IC₅₀ = 0.092 μM) .
N-Phenylpiperazine Direct phenyl attachment Reduced solubility (<20 μM at pH 2.0 and 6.5) compared to benzyl derivatives .
1-(2-Cyanobenzyl)piperazine -CN (electron-withdrawing) Improved solubility (60–80 μM) and modulated pKa (~5.0–7.0) .
2-(2-Bromo-phenyl)-piperazine -Br (halogen) Used in synthetic routes for bioactive molecules; safety data available .

Inference for 2-(2-Nitro-benzyl)-piperazine: The ortho-nitro group may enhance target binding through electron-withdrawing effects, similar to -CF₃ in . However, solubility could be lower than cyanobenzyl derivatives due to reduced polarity .

Position and Substitution on the Piperazine Ring

The piperazine ring’s substitution pattern critically affects activity and metabolic stability:

Compound Substitution Position Activity/Stability Outcome Source
4-Methylpiperazine 4-position Higher PLpro inhibitory activity (IC₅₀ < 0.015 μM) than 2- or 3-methyl analogues .
N-Sulfonylated piperazine N-sulfonyl group Reduced activity due to disrupted salt bridges with E167 .
Bridged piperazines Structural rigidity Improved dopamine transporter (DAT) selectivity (e.g., compound 7, IC₅₀ = 8.0 nM) .
2,5-Dimethylpiperazine 2- and 5-positions Enhanced PDHK inhibition (IC₅₀ = 16 nM) and oral bioavailability .

Structural rigidity (e.g., bridged piperazines) could improve selectivity if incorporated .

Metabolic Stability and Clearance

Piperazine rings are prone to metabolic degradation, but substituents can mitigate this:

  • Deethylation/Oxidation : Piperazines with alkyl groups (e.g., 1-methyl-4-benzyl) undergo metabolism at the piperazine moiety .
  • Electron-Withdrawing Groups : Nitro substituents may reduce metabolic oxidation compared to electron-donating groups (e.g., -CH₃) .

Inference: The nitro group in this compound could enhance metabolic stability by resisting oxidation, as seen in trifluoromethyl and cyanobenzyl derivatives .

Pharmacological Profiles

Piperazine derivatives exhibit diverse therapeutic activities:

Compound Therapeutic Area Mechanism/Action Source
PMS 847 (S-22068) Antidiabetic Improves glucose tolerance via insulin secretion .
GBR 12909 analogues CNS (DAT inhibition) High DAT affinity (IC₅₀ = 1.4–8.2 nM) and selectivity .
Quinolone-piperazine hybrids Antiviral Inhibit PLpro (IC₅₀ < 0.015 μM) .

Inference : The nitro group’s electronic effects may position this compound for antiviral or enzyme inhibition roles, akin to PLpro inhibitors in .

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